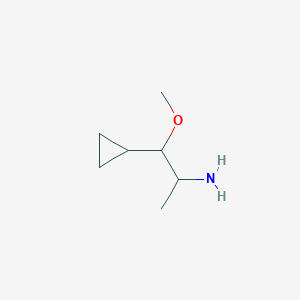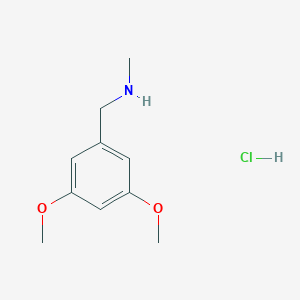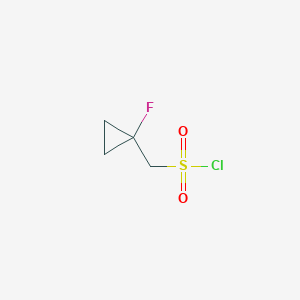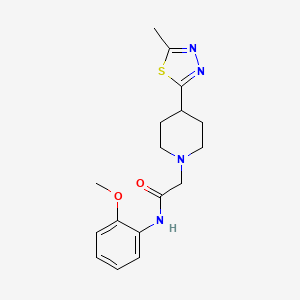
1-(3,4-Dimethoxybenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3,4-Dimethoxybenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea” appears to contain several functional groups, including a benzyl group, a urea group, a sulfonamide group, and a tetrahydroquinoline group. These groups are common in medicinal chemistry and drug development .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The urea and sulfonamide groups, for example, are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyl and sulfonamide groups could affect its solubility and stability .Wissenschaftliche Forschungsanwendungen
Metal-Organic Cage Formation
Research indicates that compounds similar to 1-(3,4-Dimethoxybenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea have been utilized in the formation of metal-organic cages. For instance, Yi, Brega, Captain, and Kaifer (2012) demonstrated the self-assembly of tetrahedral cages using related urea compounds in aqueous solution (Yi, Brega, Captain, & Kaifer, 2012).
Synthesis of Protected Glycoluril Dimer
The synthesis of protected glycoluril dimers also employs compounds akin to this compound. Štancl, Khan, and Šindelář (2011) successfully prepared 1,6-dibenzylglycoluril by alkylation of 1,6-diacetylglycoluril with benzylbromide (Štancl, Khan, & Šindelář, 2011).
Synthesis of Tetrahydroisoquinoline
Saitoh, Ichikawa, Horiguchi, Toda, and Sano (2001) researched the synthesis of tetrahydroisoquinoline derivatives, emphasizing the use of similar structures in the Pummerer reaction as a key step (Saitoh et al., 2001).
Anion Complexation
Research by Kretschmer, Dittmann, and Beck (2014) involved macrocyclic bis(ureas) based on similar structures for anion complexation, highlighting their utility in binding anions like chloride, bromide, and iodide (Kretschmer, Dittmann, & Beck, 2014).
Synthesis of Imidazol-2-one Derivatives
Brzozowski and Sławiński (2004) explored the synthesis of 1-(phenylsulfonyl)-(1H,3H)-imidazol-2-one derivatives with potential biological activity, employing similar urea compounds in their research (Brzozowski & Sławiński, 2004).
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-4-12-31(27,28)25-11-5-6-17-8-9-18(14-19(17)25)24-22(26)23-15-16-7-10-20(29-2)21(13-16)30-3/h7-10,13-14H,4-6,11-12,15H2,1-3H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQZRYARCOLKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2,4-Difluorophenyl)methyl]-3-(2-methylpropyl)urea](/img/structure/B2603789.png)
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-fluorobenzoate](/img/structure/B2603790.png)

![2-((2,6-Difluorophenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2603792.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone](/img/structure/B2603795.png)
![4-Benzyl-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2603796.png)

![8-(2,5-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2603802.png)





